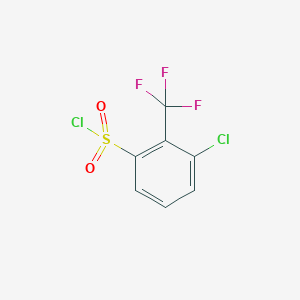
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with significant utility in various chemical processes. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
Target of Action
It is known that sulfonyl chloride compounds are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, making them useful in the formation of various chemical bonds .
Mode of Action
The mode of action of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can participate in various chemical reactions, such as nucleophilic substitution reactions . The trifluoromethyl group can also influence the reactivity of the compound, potentially enhancing its electrophilic properties .
Biochemical Pathways
It is known that sulfonyl chloride compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Result of Action
As a reactive compound, it could potentially participate in a variety of chemical reactions, leading to the formation of various products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature . As a sulfonyl chloride compound, it is sensitive to moisture , which could affect its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-2-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Chloro-2-(trifluoromethyl)benzenesulfonic acid+SOCl2→3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process typically includes steps such as:
Reaction Setup: Using large reactors with precise temperature and pressure control.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and Lewis acids (e.g., AlCl3) under controlled temperature conditions.
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Applications De Recherche Scientifique
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is employed in the synthesis of drug candidates, especially those requiring sulfonamide or sulfonate functionalities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
- 3,5-Dichloro-2-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and trifluoromethyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic applications.
Propriétés
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCGZHXOHKKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)
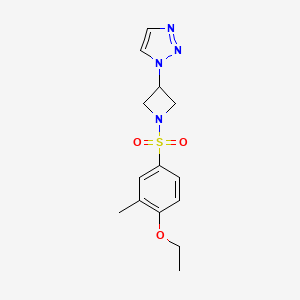
![4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2803164.png)

![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)
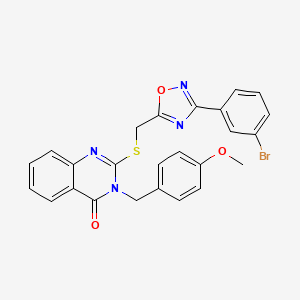
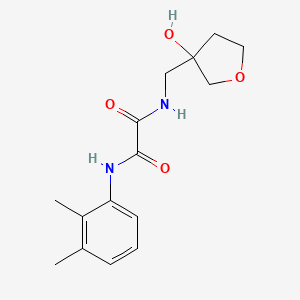
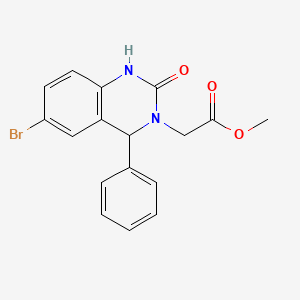

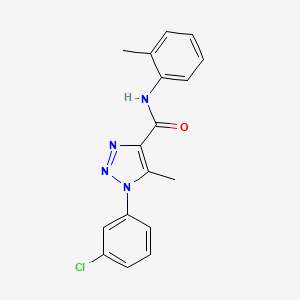
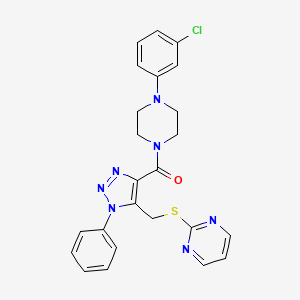
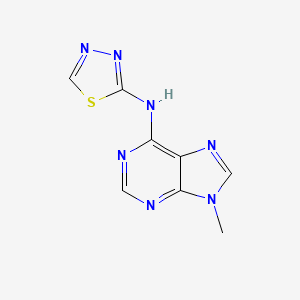
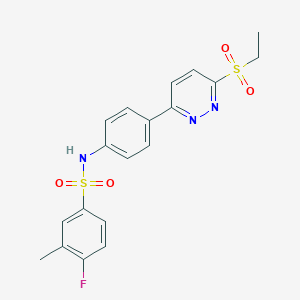
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)
